molecular formula C9H7ClO B1366639 2-Chloro-4-ethynyl-1-methoxybenzene CAS No. 120136-29-0

2-Chloro-4-ethynyl-1-methoxybenzene

Cat. No. B1366639
M. Wt: 166.6 g/mol
InChI Key: CQJNAMMLEBMXFO-UHFFFAOYSA-N
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Description

“2-Chloro-4-ethynyl-1-methoxybenzene” is a chemical compound with the molecular formula C9H7ClO . It has a molecular weight of 166.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-ethynyl-1-methoxybenzene” is 1S/C9H7ClO/c1-3-7-6-8 (10)4-5-9 (7)11-2/h1,4-6H,2H3 . This indicates that the compound has a benzene ring with a chlorine atom, an ethynyl group, and a methoxy group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-4-ethynyl-1-methoxybenzene” are not available, benzene derivatives typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

“2-Chloro-4-ethynyl-1-methoxybenzene” is a powder that is stored at room temperature . It has a molecular weight of 166.60 g/mol . The compound has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

  • Organic Synthesis

    • 4-Ethynylanisole can be used as a building block in organic synthesis .
    • It can be used in Sonogashira coupling reactions .
    • The compound forms the corresponding propargyl aldehyde in good yield directly from DMF-dimethyl acetal without the need for making an acetylide salt .
  • Synthesis of Photoluminescent 1,2-Dihydrophosphinines

    • 4-Ethynylanisole was used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition .
    • The process involves a [4 + 2] cycloaddition reaction, which is a type of pericyclic reaction where four π electrons and two π electrons come together to form a new ring .
  • Synthesis of Trisubstituted 1,2,4-Triazoles

    • 4-Ethynylanisole was used along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .
    • This is a type of multi-component reaction, which is a subtype of a tandem reaction where all reactants are added at the start of the reaction .
  • Synthesis of Functionalized Cyclopentenes

    • 4-Ethynylanisole can be used in the 1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes, which affords functionalized cyclopentenes .
    • This process involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction where a 1,3-dipole and a dipolarophile come together to form a new ring .
  • Synthesis of Various Benzene Derivatives

    • 4-Ethynylanisole can be used in the synthesis of various benzene derivatives through electrophilic aromatic substitution .
    • This process involves the substitution of a hydrogen atom on an aromatic ring with an electrophile .
  • Synthesis of Functionalized Cyclopentenes

    • 4-Ethynylanisole can be used in the 1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes, which affords functionalized cyclopentenes .
    • This process involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction where a 1,3-dipole and a dipolarophile come together to form a new ring .
  • Synthesis of Various Benzene Derivatives

    • 4-Ethynylanisole can be used in the synthesis of various benzene derivatives through electrophilic aromatic substitution .
    • This process involves the substitution of a hydrogen atom on an aromatic ring with an electrophile .

properties

IUPAC Name

2-chloro-4-ethynyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJNAMMLEBMXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424054
Record name Benzene, 2-chloro-4-ethynyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-ethynyl-1-methoxybenzene

CAS RN

120136-29-0
Record name Benzene, 2-chloro-4-ethynyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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